(2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol
Overview
Description
(2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol is a natural product found in Aconitum vilmorinianum, Aconitum carmichaelii, and other organisms with data available.
Biological Activity
The compound (2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structure
The compound features a unique hexacyclic structure that includes multiple stereocenters. Its molecular formula is with a molecular weight of approximately 435.60 g/mol.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C24H37NO6 |
Molecular Weight | 435.60 g/mol |
Topological Polar Surface Area | 99.50 Ų |
XlogP | 0.70 |
Research indicates that this compound may interact with various biological targets, including:
- Indoleamine 2,3-dioxygenase (IDO) : A key enzyme in tryptophan metabolism linked to immune response modulation and tumor progression.
- Heat Shock Protein 90-beta (HSP90) : Involved in protein folding and stabilization; targeting HSP90 can affect cancer cell survival.
- Cyclin-dependent Kinase 4 (CDK4) : Regulates cell cycle progression; inhibition can lead to cell cycle arrest in cancer cells.
Predicted Biological Targets
Based on computational predictions using tools like Super-PRED and ADMET properties analysis, the following targets were identified:
Target | Probability (%) |
---|---|
Indoleamine 2,3-dioxygenase | 96.38 |
Heat shock protein HSP 90-beta | 96.77 |
Cyclin-dependent kinase 4 | 98.99 |
Case Studies
- Antitumor Activity : A study demonstrated that compounds similar to this one exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Another investigation highlighted the potential anti-inflammatory properties of related compounds through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Research indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
(2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12-,13?,14+,15-,16+,17-,18+,19?,20+,21+,22?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZUYOVMYOFIT-ZRNHKMHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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